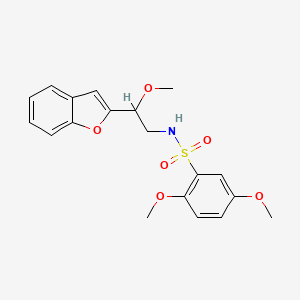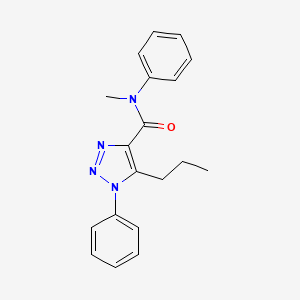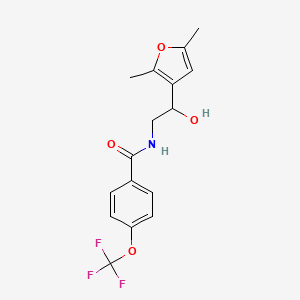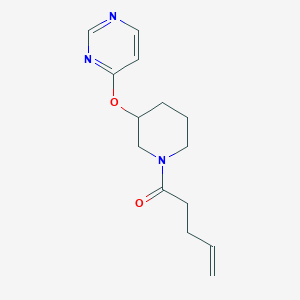
N-tert-butyl-3-methoxypyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-tert-butyl-3-methoxypyrrolidine-1-carboxamide” is a type of amide. Amides are a type of functional group in chemistry, characterized by a carbonyl group (C=O) linked to a nitrogen atom (N). They are commonly found in a wide variety of organic compounds, including many drugs .
Chemical Reactions Analysis
The chemical reactions involving “N-tert-butyl-3-methoxypyrrolidine-1-carboxamide” would depend on its chemical structure and the conditions under which the reactions are carried out. Without specific information, it’s difficult to provide a detailed chemical reactions analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, etc. These properties can be determined experimentally or predicted based on the compound’s structure .Scientific Research Applications
Asymmetric Synthesis and Catalysis
N-tert-butyl-3-methoxypyrrolidine-1-carboxamide derivatives play a crucial role in asymmetric synthesis, providing a pathway to various enantioenriched compounds. For instance, N-tert-butanesulfinyl imines, closely related to N-tert-butyl-3-methoxypyrrolidine-1-carboxamide, are highlighted for their versatility in the asymmetric synthesis of amines. These imines serve as intermediates for synthesizing a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines, thus showcasing their importance in synthetic chemistry (Ellman, Owens, & Tang, 2002).
Organic Synthesis and Functional Group Transformation
These compounds also facilitate the functional group transformation essential for complex molecule synthesis. A study demonstrates the tert-butyl nitrite-mediated synthesis of N-nitrosoamides, carboxylic acids, benzocoumarins, and isocoumarins from amides, highlighting the multifaceted use of tert-butyl groups in organic synthesis (Yedage & Bhanage, 2017).
Photoreactive Studies
In photoreactive studies, dye-sensitized photooxidation of tert-butyl 3-methoxypyrrole-2-carboxylate, a compound structurally similar to N-tert-butyl-3-methoxypyrrolidine-1-carboxamide, has been investigated. This process leads to the formation of bipyrrolic oxidative coupling products, which have applications in the synthesis of complex organic compounds, including prodigiosin analogs (Wasserman, Power, & Petersen, 1996).
Material Science and Organogels
Furthermore, compounds containing tert-butyl groups, such as N,N'-di[N-(4-aminophenyl)-3,4,5-tris(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzamide]-1,7-di(4-tert-butylphenoxy)perylene-3,4;9,10-tetracarboxylic diimide, have been designed and used in the creation of organogels. These materials exhibit promising properties for technological applications, including fluorescence and the ability to form structures with distinct aggregate types (Wu et al., 2011).
Mechanism of Action
The mechanism of action of a compound generally refers to how it interacts with biological systems. This is often used in the context of drugs to describe how they exert their effects. Without specific information, it’s difficult to provide a detailed mechanism of action for "N-tert-butyl-3-methoxypyrrolidine-1-carboxamide" .
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Some general safety information for related compounds includes hazard statements such as H302, H315, H319, H335, and precautionary statements such as P261, P301, P302, P304, P305, P312, P338, P340, P351, P352 .
Future Directions
properties
IUPAC Name |
N-tert-butyl-3-methoxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)11-9(13)12-6-5-8(7-12)14-4/h8H,5-7H2,1-4H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWFAPITIZMGSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-3-methoxypyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(4-isopropoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2394486.png)

![5-{[(4-Bromophenyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2394490.png)
![N-(2,3-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2394491.png)


![(E)-3-[4-(Difluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B2394495.png)
![N-(3,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2394496.png)
